
8-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
8-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester (8-BMQCEE) is an organic compound with a unique structure. It is an important building block in organic synthesis, as it can be used to synthesize a variety of compounds with different properties. 8-BMQCEE has been studied extensively in the scientific community due to its potential applications in many areas.
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
Quinoline derivatives are a cornerstone in drug discovery due to their structural versatility and biological activity. Ethyl 8-bromo-2-methylquinoline-3-carboxylate serves as a scaffold for synthesizing compounds with potential therapeutic effects. It’s particularly valuable in creating analogs for anti-cancer, anti-inflammatory, and anti-microbial medications .
Organic Synthesis
In synthetic organic chemistry, this compound is used to construct complex molecules. Its reactivity allows for various substitutions and transformations, making it a useful intermediate in the synthesis of more complex organic compounds .
Material Science
Quinoline derivatives have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The bromine atom in ethyl 8-bromo-2-methylquinoline-3-carboxylate can be utilized for further functionalization, leading to materials with desirable electronic properties .
Catalysis
The quinoline structure can act as a ligand in catalytic systems. It can coordinate to metals and influence the reactivity of the catalytic center, which is essential in various industrial chemical reactions .
Environmental Chemistry
Quinoline compounds are studied for their role in environmental chemistry, such as in the degradation of pollutants. Their structural framework can be modified to interact with specific contaminants, aiding in their breakdown .
Agricultural Chemistry
In the field of agricultural chemistry, quinoline derivatives are explored for their potential use as pesticides or herbicides. The brominated quinoline structure can be tailored to target specific pests or weeds, providing a basis for new agrochemicals .
Analytical Chemistry
Ethyl 8-bromo-2-methylquinoline-3-carboxylate can be used as a reagent or a standard in analytical chemistry. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy as a reference compound .
Photodynamic Therapy
In medical research, quinoline derivatives are being investigated for their use in photodynamic therapy (PDT) for treating cancer. The compound’s structure can be modified to absorb light and generate reactive oxygen species that can kill cancer cells .
Propriétés
IUPAC Name |
ethyl 8-bromo-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMQMWIVAZEEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





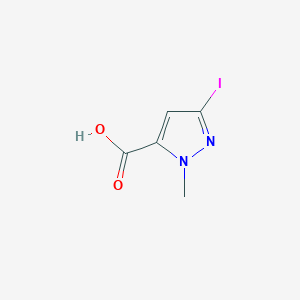

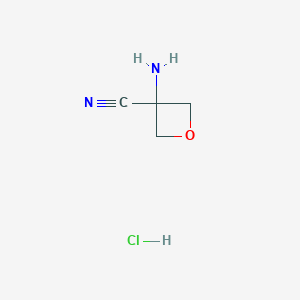

![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)
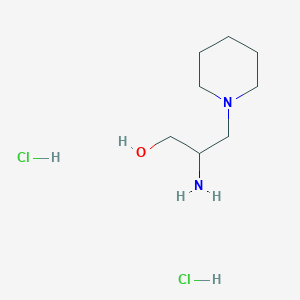
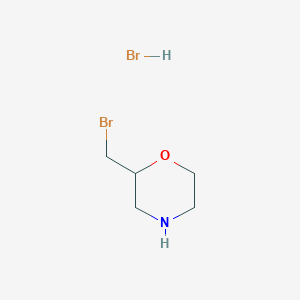
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)

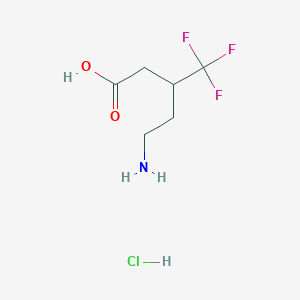
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)
